molecular formula C10H18O4 B1474412 1,10-Decanedioic-2,2,9,9-D4 acid CAS No. 339080-77-2

1,10-Decanedioic-2,2,9,9-D4 acid

Cat. No.: B1474412
CAS No.: 339080-77-2
M. Wt: 206.27 g/mol
InChI Key: CXMXRPHRNRROMY-OSEHSPPNSA-N
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Description

1,10-Decanedioic-2,2,9,9-D4 acid is a deuterated form of sebacic acid, which is an aliphatic ten-carbon dicarboxylic acid. This compound is primarily used in scientific research and industrial applications due to its unique properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Decanedioic-2,2,9,9-D4 acid can be synthesized through various methods, including the deuteration of sebacic acid. One common method involves the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves the microbial production of sebacic acid from renewable sources. This process includes the genetic engineering of yeast strains to enhance the production yield, followed by purification and recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

1,10-Decanedioic-2,2,9,9-D4 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield shorter-chain dicarboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,10-Decanedioic-2,2,9,9-D4 acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of polymers and other complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.

    Industry: Utilized in the production of plasticizers, lubricants, and cosmetics

Mechanism of Action

The mechanism of action of 1,10-Decanedioic-2,2,9,9-D4 acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of different metabolites. These interactions can influence cellular functions and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for specific studies in research applications. The presence of deuterium atoms can also influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

2,2,9,9-tetradeuteriodecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMXRPHRNRROMY-OSEHSPPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCC([2H])([2H])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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